n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Overview
Description
N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine is an organic compound characterized by the presence of chloro and fluoro substituents on a benzyl ring, coupled with a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with hydroxylamine to form the hydroxylamine derivative.
Methylation: The hydroxylamine derivative is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the recycling of solvents and catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine is unique due to the specific combination of chloro and fluoro substituents on the benzyl ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-methoxymethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQJOIYAKIFRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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